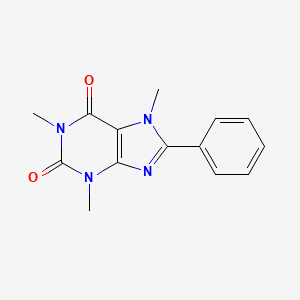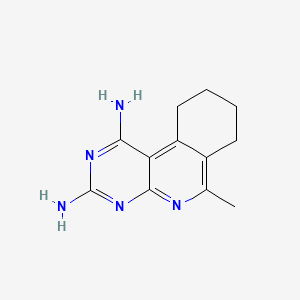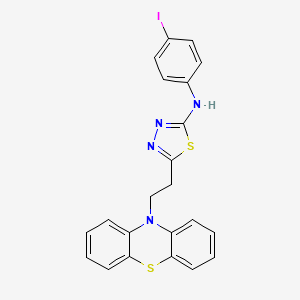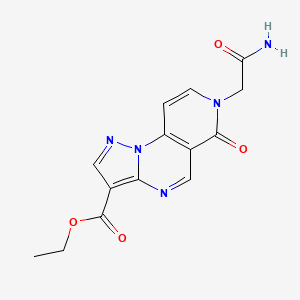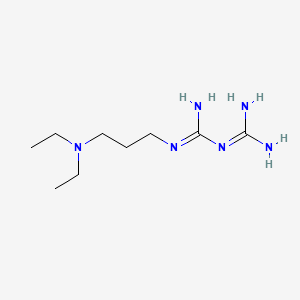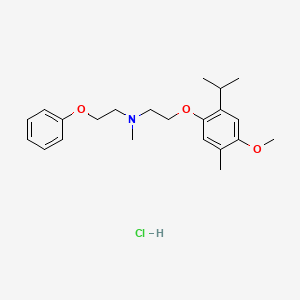
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride is a complex organic compound. It is known for its unique chemical structure, which includes multiple functional groups such as methoxy, methyl, and phenoxy groups. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include methanol, hydrochloric acid, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving cell signaling and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, hydrochloride include:
- Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, sulfate
- Ethanamine, N-(2-(4-methoxy-5-methyl-2-(1-methylethyl)phenoxy)ethyl)-N-methyl-2-phenoxy-, nitrate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical properties. These characteristics make it particularly useful in certain research applications and industrial processes.
Properties
CAS No. |
84541-55-9 |
|---|---|
Molecular Formula |
C22H32ClNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[2-(4-methoxy-5-methyl-2-propan-2-ylphenoxy)ethyl]-N-methyl-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-17(2)20-16-21(24-5)18(3)15-22(20)26-14-12-23(4)11-13-25-19-9-7-6-8-10-19;/h6-10,15-17H,11-14H2,1-5H3;1H |
InChI Key |
VOUNXYPSPKLVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(C)C)OCCN(C)CCOC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



